molecular formula C12H26Zn B14656959 Zinc, bis(4-methylpentyl)- CAS No. 53307-53-2

Zinc, bis(4-methylpentyl)-

Cat. No.: B14656959
CAS No.: 53307-53-2
M. Wt: 235.7 g/mol
InChI Key: GGLPFGPIOMLKRO-UHFFFAOYSA-N
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Description

Zinc, bis(4-methylpentyl)- is an organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a zinc atom coordinated with two 4-methylpentyl groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(4-methylpentyl)- typically involves the reaction of zinc chloride with 4-methylpentyl magnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

ZnCl2+2C6H13MgBrZn(C6H13)2+2MgBrCl\text{ZnCl}_2 + 2 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{Zn(C}_6\text{H}_{13})_2 + 2 \text{MgBrCl} ZnCl2​+2C6​H13​MgBr→Zn(C6​H13​)2​+2MgBrCl

Industrial Production Methods

On an industrial scale, the production of Zinc, bis(4-methylpentyl)- can be achieved through a continuous flow process where zinc chloride and 4-methylpentyl magnesium bromide are reacted in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(4-methylpentyl)- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic by-products.

    Reduction: Can be reduced to elemental zinc under specific conditions.

    Substitution: Participates in nucleophilic substitution reactions where the 4-methylpentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or oxygen gas.

    Reduction: Often involves reducing agents like lithium aluminum hydride.

    Substitution: Commonly uses nucleophiles such as halides or amines under anhydrous conditions.

Major Products Formed

    Oxidation: Zinc oxide and organic by-products.

    Reduction: Elemental zinc.

    Substitution: Various substituted zinc compounds depending on the nucleophile used.

Scientific Research Applications

Zinc, bis(4-methylpentyl)- has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds.

    Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialized coatings and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which Zinc, bis(4-methylpentyl)- exerts its effects involves the coordination of the zinc atom with various substrates. This coordination facilitates the transfer of zinc ions, which can interact with biological molecules or catalyze chemical reactions. The molecular targets include enzymes and proteins that require zinc as a cofactor, and the pathways involved often relate to oxidative stress and immune response modulation.

Comparison with Similar Compounds

Similar Compounds

  • Zinc oxide (ZnO)
  • Zinc chloride (ZnCl2)
  • Zinc sulfate (ZnSO4)
  • Zinc nitrate (Zn(NO3)2)

Comparison

Zinc, bis(4-methylpentyl)- is unique due to its organozinc nature, which allows it to participate in organic synthesis reactions that other zinc compounds cannot. Unlike zinc oxide or zinc sulfate, which are primarily used for their ionic properties, Zinc, bis(4-methylpentyl)- is valued for its ability to form stable carbon-zinc bonds, making it a crucial reagent in organic chemistry.

Properties

CAS No.

53307-53-2

Molecular Formula

C12H26Zn

Molecular Weight

235.7 g/mol

IUPAC Name

zinc;2-methylpentane

InChI

InChI=1S/2C6H13.Zn/c2*1-4-5-6(2)3;/h2*6H,1,4-5H2,2-3H3;/q2*-1;+2

InChI Key

GGLPFGPIOMLKRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[CH2-].CC(C)CC[CH2-].[Zn+2]

Origin of Product

United States

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